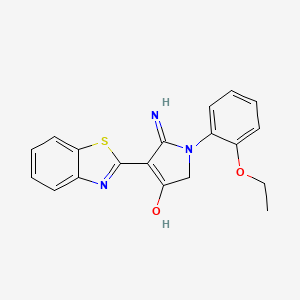![molecular formula C16H16F6N2O2 B6019799 4,4,4-trifluoro-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}butanamide](/img/structure/B6019799.png)
4,4,4-trifluoro-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-trifluoro-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}butanamide, commonly known as TFB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TFB is a synthetic compound that belongs to the class of organic compounds known as pyrrolidines. It has a molecular formula of C19H20F6N2O2 and a molecular weight of 438.37 g/mol.
作用機序
The mechanism of action of TFB involves its ability to bind to the active site of enzymes and receptors, thereby inhibiting their activity. TFB has been shown to exhibit a high degree of selectivity towards its target enzymes and receptors, which makes it a promising candidate for the development of specific inhibitors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFB are dependent on the specific enzymes and receptors that it targets. Inhibition of acetylcholinesterase and butyrylcholinesterase by TFB has been shown to increase the levels of acetylcholine and butyrylcholine in the brain, which can improve cognitive function and memory. Inhibition of nicotinic acetylcholine receptors by TFB has been shown to reduce the release of dopamine in the brain, which can have therapeutic effects in the treatment of schizophrenia.
実験室実験の利点と制限
One of the major advantages of using TFB in lab experiments is its high degree of selectivity towards its target enzymes and receptors. This makes it a useful tool for studying the specific biochemical and physiological effects of these enzymes and receptors. However, one of the limitations of using TFB is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of TFB. One potential direction is the development of more potent and selective inhibitors of specific enzymes and receptors. Another direction is the investigation of the potential therapeutic applications of TFB in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the development of new synthesis methods for TFB could lead to more efficient and cost-effective production of this compound.
合成法
The synthesis of TFB involves a multistep process that starts with the reaction of 2-(trifluoromethyl)benzaldehyde with pyrrolidine. The resulting product is then subjected to a series of reactions that involve the addition of various reagents such as acetic anhydride, trifluoroacetic anhydride, and butyric anhydride. The final product is obtained by purification using column chromatography.
科学的研究の応用
TFB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of TFB is in the field of drug discovery and development. TFB has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and nicotinic acetylcholine receptors. These enzymes and receptors are involved in various physiological processes, and their dysregulation has been linked to the development of several diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
4,4,4-trifluoro-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F6N2O2/c17-15(18,19)6-5-13(25)23-11-7-14(26)24(9-11)8-10-3-1-2-4-12(10)16(20,21)22/h1-4,11H,5-9H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTODGOEWXAOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2C(F)(F)F)NC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

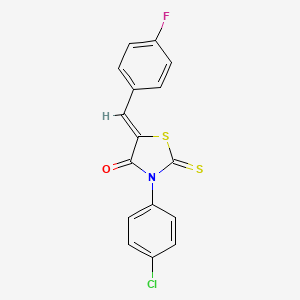
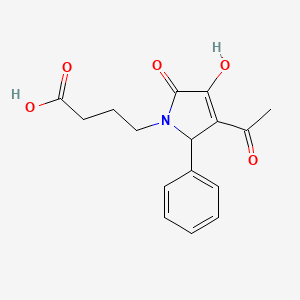
![4-[2-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6019721.png)
![3-{[3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoyl]amino}benzoic acid](/img/structure/B6019729.png)
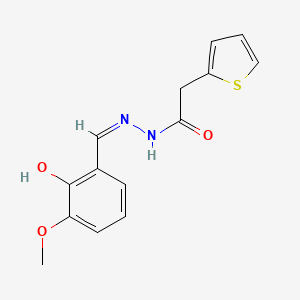
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B6019759.png)
![1-[(1-ethynylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6019767.png)
![5-(dimethylamino)-2-(2-{3-[(2-methylphenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-3(2H)-pyridazinone](/img/structure/B6019776.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B6019787.png)
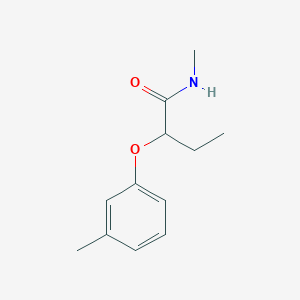
![7-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019801.png)
![1-{[1-(4-methoxybenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine oxalate](/img/structure/B6019812.png)
![methyl 4-[({[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}amino)methyl]benzoate](/img/structure/B6019818.png)
